

An In-depth Technical Guide to the Physicochemical Properties of 8-Ethylthiocaffeine

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|----------------------|---------------------|-----------|
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This guide provides a detailed overview of the known physicochemical properties of **8-Ethylthiocaffeine**. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for the parent compound, caffeine, and other relevant 8-thio-substituted caffeine derivatives. This information is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of this class of compounds.

Chemical Identity

8-Ethylthiocaffeine, also known as 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione, is a derivative of caffeine where an ethylthio group is substituted at the 8-position of the purine ring.

| Identifier | Value |
|------------------|---|
| IUPAC Name | 8-ethylsulfanyl-1,3,7-trimethylpurine-2,6-dione |
| CAS Number | 6287-57-6[1] |
| Chemical Formula | C10H14N4O2S[1] |
| Molecular Weight | 254.31 g/mol |
| Canonical SMILES | CCSC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C |



Physicochemical Data

Quantitative experimental data for **8-Ethylthiocaffeine** is not extensively reported in the literature. The following tables provide available data for **8-Ethylthiocaffeine** and comparative data for caffeine and other 8-thio-caffeine analogs to offer a predictive context.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical Appearance |
|--|-------------------|-------------------------------|---|
| 8-Ethylthiocaffeine | C10H14N4O2S | 254.31 | White powder[1] |
| Caffeine | C8H10N4O2 | 194.19[2] | White crystalline powder, odorless, bitter taste[3] |
| 8-((2- Aminoethyl)thio)caffei ne | C10H15N5O2S | 269.33[4] | Not specified |
| 8-((2- (Dimethylamino)ethyl)t hio)caffeine HCl | C12H20CIN5O2S | 333.84[5] | Not specified |

Table 2: Melting and Boiling Points

| Compound | Melting Point (°C) | Boiling Point (°C) |
|---------------------------------------|--------------------|-----------------------------|
| 8-Ethylthiocaffeine | Not available | Not available |
| Caffeine | 238 (anhydrous)[6] | 178 (sublimes)[2][7] |
| 8-((2-Aminoethyl)thio)caffeine | Not available | 489 at 760 mmHg (predicted) |
| 8-((2-Aminoethyl)thio)caffeine HCl | Not available | 508.8 (predicted)[9] |

Table 3: Solubility, pKa, and LogP



| Compound | Solubility | рКа | LogP (Octanol/Water) |
|--|--|-------------------------------------|----------------------------|
| 8-Ethylthiocaffeine | Not available | Not available | Not available |
| Caffeine | Slightly soluble in water and alcohol; soluble in chloroform[3]. Solubility in water is ~20 mg/mL[10]. | 0.6 (caffeine-H+), 14 (caffeine) | -0.07[11] |
| Xanthine (parent purine) | 69 mg/L in water at 16 °C[12] | 7.53[12] | -0.73[12] |
| 8-((2- Aminoethyl)thio)caffei ne | Not available | Not available | -0.2 (XLogP3 predicted)[8] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **8-Ethylthiocaffeine** are not available. However, standard methodologies used for caffeine and its analogs can be applied.

3.1. Determination of Melting Point

The melting point of a solid crystalline substance can be determined using the capillary method.

- Apparatus: Thiele tube or a digital melting point apparatus.
- Procedure:
 - A small, dry sample of the substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the melting point apparatus.



- The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete melting
 of the substance is recorded as the melting point range. For pure caffeine, a sharp melting
 point of 238.5°C has been reported using this method[13].

3.2. Determination of Solubility

The solubility of a compound in various solvents can be determined by the gravimetric method or by high-performance liquid chromatography (HPLC).

- Gravimetric Method:
 - An excess amount of the solute is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 48-72 hours)[13][14].
 - The saturated solution is then filtered to remove any undissolved solid.
 - A known volume of the filtrate is evaporated to dryness, and the mass of the residue is measured.
 - The solubility is calculated as the mass of the solute per volume of the solvent.

HPLC Method:

- Saturated solutions are prepared as described above.
- After filtration, the saturated solution is diluted appropriately.
- The concentration of the solute in the diluted solution is determined using a validated HPLC method with a suitable standard curve[13].
- 3.3. Determination of the Partition Coefficient (LogP)



The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification.

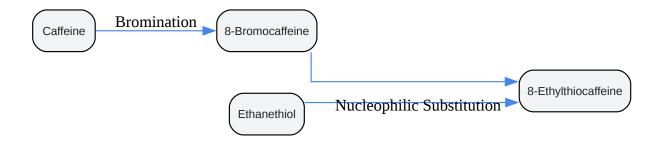
Procedure:

- A solution of the compound is prepared in either water or octanol.
- Equal volumes of the aqueous and octanolic phases are mixed in a separatory funnel.
- The mixture is shaken vigorously to allow for the partitioning of the solute between the two
 phases and then allowed to stand for the phases to separate.
- The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
 phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this
 value.

Synthesis and Biological Activity

Synthesis Workflow

The synthesis of 8-thio-substituted caffeine derivatives typically starts from 8-bromocaffeine, which is then reacted with a corresponding thiol.



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Caption: General synthesis route for **8-Ethylthiocaffeine**.



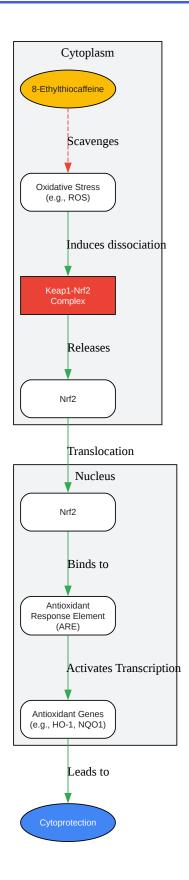




Potential Biological Signaling Pathway

Derivatives of 8-thio-caffeine have been investigated for their antioxidant and cytoprotective effects[15][16][17]. One of the key mechanisms of cellular protection against oxidative stress involves the activation of the Nrf2 signaling pathway. While the direct interaction of **8-Ethylthiocaffeine** with this pathway has not been explicitly demonstrated, it represents a plausible mechanism of action for this class of compounds.





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Caption: Plausible Nrf2-mediated antioxidant signaling pathway for 8-thio-caffeine derivatives.



8-thio-caffeine derivatives have also been explored for their neuroprotective effects, potentially through the inhibition of enzymes like monoamine oxidase B (MAO-B)[18]. Xanthine derivatives, in general, are known to act as antagonists at adenosine receptors and as phosphodiesterase (PDE) inhibitors[19][20]. The diverse biological activities of caffeine derivatives make them promising candidates for further drug development[21].

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